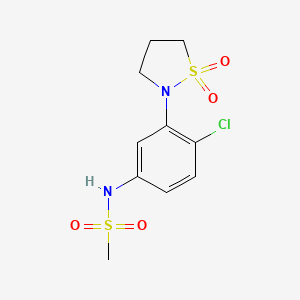

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a substituted phenyl ring. The phenyl ring is modified at the 4-position with a chlorine atom and at the 3-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. This structure combines sulfonamide functionality with heterocyclic and halogenated components, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S2/c1-18(14,15)12-8-3-4-9(11)10(7-8)13-5-2-6-19(13,16)17/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZMUXKSVHYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide typically involves the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The final step involves the reaction of the chlorinated phenyl ring with methanesulfonamide in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. Some key areas include:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antibiotic agent.

- Anti-inflammatory Properties : Initial studies suggest that it may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Biological Studies

The compound is utilized in biological studies to understand its mechanisms of action and effects on cellular processes. Research focuses on:

- Cellular Interaction : Studies have demonstrated that the compound can influence cell signaling pathways, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

Industrial Applications

In addition to its medicinal applications, this compound is explored for use in industrial processes:

- Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of novel materials with specific properties.

- Catalytic Applications : Its unique chemical structure allows it to function as a catalyst in various organic reactions.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of carbonic anhydrase with an IC50 of 50 µM. |

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro group may enhance binding affinity through hydrophobic interactions, while the isothiazolidinone ring can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features can be compared to other sulfonamides, halogenated aromatics, and heterocyclic derivatives. Below is a detailed analysis:

Sulfonamide Derivatives

- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): This agrochemical sulfonamide shares a methanesulfonamide backbone but differs in substituents. The dimethylamino sulfonyl group and dichloro-fluoro-methyl groups enhance its fungicidal activity. Key difference: Tolylfluanid’s dichloro-fluoro-methyl group vs. the target’s chloro-isothiazolidine dioxide.

Halogenated Aromatic Compounds

- 3-Chloro-N-phenyl-phthalimide :

This compound features a chlorinated phenyl group linked to a phthalimide ring, used in polymer synthesis. While lacking a sulfonamide group, its chloro-substituted aromatic system highlights the role of halogen atoms in stabilizing molecular interactions, a feature shared with the target compound .- Key similarity : Chlorine at the 4-position of the phenyl ring.

Heterocyclic Derivatives

- Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide): A pharmaceutical candidate with a pyrazolo-pyrimidine core and fluorinated substituents. Its sulfonamide-free structure contrasts with the target compound, but the fluorinated aromatic system underscores the importance of halogen atoms in enhancing bioavailability and binding affinity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Sulfonamide Role : The methanesulfonamide group in the target compound may act as a hydrogen-bond acceptor, akin to tolylfluanid’s interaction with fungal enzymes .

Chlorine Substituent : The 4-chloro group could enhance lipophilicity and membrane permeability, as seen in 3-chloro-N-phenyl-phthalimide’s polymer applications .

Isothiazolidine Dioxide: This moiety introduces a sulfone group, which may increase metabolic stability compared to non-oxidized heterocycles in analogs like pyrazolo-pyrimidines .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a synthetic compound with notable biological activity, primarily due to its unique structural features that include a chlorinated phenyl ring and an isothiazolidine-1,1-dioxide moiety. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O4S, with a molecular weight of approximately 319.75 g/mol. The compound is characterized by the following structural features:

- Chlorinated Phenyl Ring : Enhances lipophilicity and biological interactions.

- Isothiazolidine-1,1-Dioxide Moiety : Imparts unique reactivity and potential for enzyme inhibition.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The mechanism of action may involve:

- Enzyme Inhibition : The isothiazolidine moiety can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : Binding to specific receptors may modulate cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound could have comparable effects.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against Gram-positive bacteria | |

| Sulfanilamide | Broad-spectrum antimicrobial |

Anti-inflammatory Properties

Research has suggested that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A comparative analysis shows:

| Compound | Inhibition of Cytokines | Reference |

|---|---|---|

| This compound | Moderate inhibition | |

| Common NSAIDs | Strong inhibition |

Study 1: Antimicrobial Efficacy

In a clinical study involving various sulfonamide derivatives, this compound demonstrated significant activity against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Effects

A laboratory investigation assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated a reduction in edema and inflammatory markers compared to control groups, suggesting therapeutic potential in treating inflammatory diseases.

Q & A

Q. Key Pitfalls :

- Low Yields : Due to steric hindrance from the bulky isothiazolidine ring. Optimize using high-boiling solvents (e.g., DMF) and elevated temperatures .

- Byproduct Formation : Monitor via TLC and purify using column chromatography or HPLC .

Basic Question: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly the dioxidoisothiazolidine ring’s planarity .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage and handling .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalytic Systems : Employ Pd/Cu catalysts for efficient chloro-substituent introduction .

- Inert Atmosphere : Prevent sulfonamide oxidation using Schlenk lines or gloveboxes .

- Process Monitoring : Real-time FT-IR tracks reaction progress, reducing side reactions .

Advanced Question: What is the hypothesized mechanism of action for this compound’s antimicrobial activity, and how can it be validated experimentally?

Answer:

Hypothesis : The sulfonamide group mimics para-aminobenzoic acid (PABA) , inhibiting bacterial dihydropteroate synthase (DHPS) in folate synthesis .

Q. Validation Strategies :

- Enzyme Assays : Measure DHPS inhibition kinetics using UV-Vis spectroscopy .

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative strains .

- Molecular Docking : Use AutoDock Vina to predict binding modes with DHPS active sites .

Advanced Question: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., pH, temperature) to minimize variability .

- Structural Confirmation : Re-analyze disputed batches via LC-MS to rule out degradation or impurities .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., using GROMACS) .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) affecting reactivity .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Advanced Question: What strategies mitigate solubility challenges during in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.